molecular formula C9H16N2O B2645665 3-Methyl-2-morpholinobutanenitrile CAS No. 409108-65-2

3-Methyl-2-morpholinobutanenitrile

Cat. No.: B2645665
CAS No.: 409108-65-2
M. Wt: 168.24
InChI Key: XAQYDKNBJQZQER-UHFFFAOYSA-N
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Description

3-Methyl-2-morpholinobutanenitrile is a specialized organic compound that incorporates both nitrile and morpholine functional groups. This structure makes it a valuable building block in medicinal chemistry and drug discovery research. The morpholine ring is a common feature in pharmaceuticals and agrochemicals, often used to modulate solubility, bioavailability, and metabolic stability. The nitrile group serves as a versatile synthetic handle for further chemical transformations into other functional groups, such as amides, carboxylic acids, or tetrazoles. Researchers may utilize this compound in the synthesis of novel molecular libraries, as an intermediate in the development of active pharmaceutical ingredients (APIs), or in methodological studies to develop new catalytic or synthetic routes. The specific mechanism of action is not inherent to the compound itself but is derived from the final molecule into which it is incorporated. This product is intended for use in a controlled laboratory environment by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Disclaimer: The information provided is generic and for illustrative purposes. The specific properties, applications, and hazard information for this compound were not available in public sources and must be verified by the supplier through direct experimentation and analysis.

Properties

IUPAC Name

3-methyl-2-morpholin-4-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(2)9(7-10)11-3-5-12-6-4-11/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQYDKNBJQZQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-morpholinobutanenitrile typically involves the reaction of 3-methyl-2-butanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-morpholinobutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methyl-2-morpholinobutanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methyl-2-morpholinobutanenitrile with structurally or functionally analogous compounds, emphasizing molecular features, applications, and safety profiles.

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Reactivity Safety Considerations
This compound Not specified C₉H₁₅N₂O Nitrile, morpholine ring, methyl group Intermediate in organic synthesis; potential precursor for pharmaceuticals or agrochemicals Limited safety data; standard nitrile precautions (e.g., avoid inhalation, skin contact)
Methyl 5-amino-2-morpholinobenzoate 4031-84-9 C₁₂H₁₆N₂O₃ Morpholine ring, ester, amino group Pharmaceutical intermediate; used in drug design for solubility modulation Requires PPE (gloves, goggles); toxic if ingested or inhaled
3-[4-(3-Methylbutyl)-3-(phenoxymethyl)-5-sulfanylidene-1,2,4-triazol-1-yl]propanenitrile 854036-04-7 C₁₇H₂₁N₅OS Nitrile, triazole, sulfanylidene Specialized heterocyclic synthesis; potential use in bioactive molecule development High reactivity; handle under inert atmosphere to prevent decomposition
2-(3-Cyano-4-methylphenyl)acetic acid Not specified C₁₀H₉NO₂ Nitrile, carboxylic acid, methyl group Discontinued (per CymitQuimica); historical use in fine chemical synthesis Limited commercial availability; discontinued due to stability issues

Key Observations:

Reactivity: Nitriles like this compound are prone to hydrolysis under acidic/basic conditions, whereas esters (e.g., Methyl 5-amino-2-morpholinobenzoate) undergo saponification or aminolysis. The discontinued 2-(3-Cyano-4-methylphenyl)acetic acid highlights the challenges of stabilizing nitrile-carboxylic acid hybrids, which may decompose under standard storage conditions .

For example, Methyl 5-amino-2-morpholinobenzoate mandates strict PPE protocols . The absence of comprehensive safety data for this compound underscores the need for conservative handling practices typical of nitrile-containing compounds.

Research Findings and Trends

  • Pharmaceutical Relevance: Morpholine rings are prevalent in kinase inhibitors and antipsychotic drugs. The nitrile group in this compound could facilitate late-stage functionalization via click chemistry or palladium-catalyzed cross-coupling .
  • Synthetic Challenges: Unlike Methyl 5-amino-2-morpholinobenzoate, which benefits from ester stability, the nitrile group in this compound may require protection during multi-step syntheses to prevent undesired side reactions.

Biological Activity

3-Methyl-2-morpholinobutanenitrile, a compound with the CAS number 409108-65-2, has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a morpholine ring and a nitrile functional group. The synthesis typically involves the reaction of 3-methyl-2-butanenitrile with morpholine under controlled conditions to yield the desired product. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC8_{8}H14_{14}N2_{2}O
Molecular Weight158.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate neurotransmitter systems, which can influence various physiological responses.

Potential Mechanisms:

  • Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can have therapeutic implications.

Biological Activity and Therapeutic Applications

Research into the biological activity of this compound has revealed several potential therapeutic applications:

  • Neuropharmacology : Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant effects by modulating serotonin and dopamine pathways.
  • Anti-inflammatory Properties : Some investigations indicate that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Early research has pointed towards its potential role in inhibiting cancer cell proliferation, although further studies are needed to confirm these findings.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors compared to control groups. The results indicated alterations in serotonin levels, suggesting a potential mechanism involving serotonergic modulation.

Case Study 2: Anti-inflammatory Effects

In vitro studies using macrophage cell lines showed that treatment with this compound resulted in decreased production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This effect was attributed to the inhibition of NF-kB signaling pathways.

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